molecular formula C25H19N3O B4777146 5-benzyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

5-benzyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B4777146
M. Wt: 377.4 g/mol
InChI Key: FHLQNOMFPUFFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has attracted the attention of researchers due to its potential applications in drug discovery. This compound has a unique structure that makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 5-benzyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes that are involved in the progression of various diseases. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-benzyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in the progression of cancer. It has also been found to induce apoptosis in cancer cells. Additionally, it has been found to have antiviral and antimicrobial activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-benzyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its potential as a lead compound for the development of new drugs. Its unique structure makes it a promising candidate for drug discovery. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the research on 5-benzyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One possible direction is the development of new drugs based on this compound. Another direction is the investigation of the mechanism of action of this compound. Additionally, the potential applications of this compound in the treatment of various diseases can be explored further.

Scientific Research Applications

5-benzyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to have potential applications in drug discovery. It has been reported to have anticancer, antiviral, and antimicrobial activities. It has also been found to inhibit the activity of certain enzymes that are involved in the progression of various diseases.

properties

IUPAC Name

5-benzyl-2,3-diphenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O/c29-22-17-21(16-18-10-4-1-5-11-18)26-25-23(19-12-6-2-7-13-19)24(27-28(22)25)20-14-8-3-9-15-20/h1-15,17,27H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLQNOMFPUFFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=O)N3C(=N2)C(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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